molecular formula C6H5ClO2S B2458111 3-Chloro-5-methylthiophene-2-carboxylic acid CAS No. 229343-22-0

3-Chloro-5-methylthiophene-2-carboxylic acid

Cat. No. B2458111
Key on ui cas rn: 229343-22-0
M. Wt: 176.61
InChI Key: BVJIMVUEBVROJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140351

Procedure details

To a solution of 2-methoxycarbonyl-3-chloro-5-methylthiophene (1.3 g, 6.8 mmol) in ethanol (16 mL) was added aqueous sodium hydroxide (1 N, 16 mL, 16 mmol) and the mixture stirred at ambient temperature. After 3 hours the mixture was concentrated of all volatiles in vacuo. The residual solid was dissolved in water (60 mL), acidified with 1 N HCl and the solid collected by filtration to afford 1.2 g (95% yield) of 2-carboxy-3-chloro-5-methylthiophene as a white solid; NMR (CDCl3) 6.8 (s, 1), 2.5 (s, 3) ppm.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([CH3:11])=[CH:8][C:9]=1[Cl:10])=[O:4].[OH-].[Na+]>C(O)C>[C:3]([C:5]1[S:6][C:7]([CH3:11])=[CH:8][C:9]=1[Cl:10])([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1Cl)C
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 3 hours the mixture was concentrated of all volatiles in vacuo
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in water (60 mL)
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1SC(=CC1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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